molecular formula C13H17BrO2 B8658938 6-Bromo-1-(4-methoxyphenyl)hexan-1-one CAS No. 57840-61-6

6-Bromo-1-(4-methoxyphenyl)hexan-1-one

Cat. No.: B8658938
CAS No.: 57840-61-6
M. Wt: 285.18 g/mol
InChI Key: XNUYJWLMHTZQQW-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-methoxyphenyl)hexan-1-one is a brominated aromatic ketone characterized by a hexanone backbone substituted with a 4-methoxyphenyl group at the carbonyl position and a bromine atom at the terminal carbon. For instance, compounds like 6-Bromo-1-[4-(4-bromophenyl)phenyl]hexan-1-one (i-4.1.6) are synthesized using aluminum chloride (AlCl₃) in dichloromethane (DCM) under inert conditions . The methoxy group on the phenyl ring enhances electron density, influencing reactivity and spectroscopic properties.

Properties

CAS No.

57840-61-6

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

6-bromo-1-(4-methoxyphenyl)hexan-1-one

InChI

InChI=1S/C13H17BrO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3

InChI Key

XNUYJWLMHTZQQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison and Yields

Compound Name Substituent on Phenyl Ring Yield (%) Key NMR Shifts (¹H, δ ppm) Source
This compound 4-OCH₃ N/A Aromatic H: ~7.8–7.3 Inferred
6-Bromo-1-(4-iso-propylphenyl)hexan-1-one 4-iso-propyl 65 7.89 (d, J=8.40), 7.30 (d)
6-Bromo-1-(4-iso-butylphenyl)hexan-1-one 4-iso-butyl 68 7.89 (d, J=8.28), 7.23 (d)
6-Bromo-1-[4-(4-bromophenyl)phenyl]hexan-1-one 4-biphenyl N/A Not reported

Key Observations :

  • Electron-Donating vs. Alkyl Groups : The methoxy group (electron-donating) in the target compound is expected to downfield-shift aromatic protons compared to alkyl-substituted analogs (e.g., iso-propyl or iso-butyl in ).

Functional Group Variations

Table 2: Comparison with Non-Aromatic Derivatives

Compound Name Functional Group Yield (%) Key Application/Property Source
6-Bromo-1-(pyrrolidin-1-yl)hexan-1-one Pyrrolidine 134 Amidation intermediates
3an (mixture) Acetylphenyl/pyrrolidinyl 41 Complex synthesis challenges

Key Observations :

  • Pyrrolidine Derivatives : The replacement of the aromatic ring with pyrrolidine (e.g., 1w ) results in higher yields (134%), likely due to enhanced nucleophilicity of the amine group .
  • Synthetic Challenges : Mixtures like 3an highlight competing reaction pathways when multiple functional groups (e.g., bromo, acetyl) are present .

Heterocyclic Analogs

Table 3: Brominated Heterocycles with Methoxy Groups

Compound Name Core Structure Melting Point (°C) Key Feature Source
3-[6-Bromo-1-{(4-methylphenyl)sulfonyl}indol-3-yl]-5-(4-methoxyphenyl)-... Indole-diazinone 127–129 High yield (80%)
4-Bromo-1-methoxyisoquinoline Isoquinoline N/A Safety data available
6-bromo-1-(4-methoxyphenyl)sulfonyl-2,2,4-trimethylquinoline Quinoline N/A Sulfonyl group enhances stability

Key Observations :

  • Indole-Diazinone Hybrids: The incorporation of a 4-methoxyphenyl group into heterocyclic frameworks (e.g., 6j) improves synthetic yields (80%) and thermal stability (melting points >120°C) .
  • Safety and Stability: Sulfonyl-substituted quinoline derivatives (e.g., ) exhibit enhanced stability, critical for pharmaceutical applications.

Research Findings and Implications

  • Electronic Effects : The methoxy group in This compound likely enhances charge-transfer properties compared to alkyl-substituted analogs, as seen in bis-(4-methoxyphenyl) chromophores .
  • Synthetic Optimization : Friedel-Crafts protocols (e.g., AlCl₃/DCM ) are broadly applicable but require strict control of reaction conditions to avoid side reactions (e.g., debromination ).
  • Structural Validation : Tools like SHELXL and crystallographic data validation ensure accuracy in characterizing brominated ketones and their derivatives.

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